molecular formula C13H12N4O2S B2655248 7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 2173107-06-5

7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2655248
CAS No.: 2173107-06-5
M. Wt: 288.33
InChI Key: OIQONGZISGHCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine is a high-purity chemical building block designed for pharmaceutical research and development. This compound features the privileged pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog known for its wide range of biological activities and its role as a key intermediate in synthesizing complex target molecules . The core structure is a fused bicyclic system containing a pyrrole ring adjacent to a pyrimidine ring, making it a versatile precursor in medicinal chemistry . The specific sulfonylation at the 7-position with a 4-methylbenzenesulfonyl (tosyl) group enhances the molecule's utility in further synthetic transformations, including cross-coupling reactions and nucleophilic substitutions, to generate diverse libraries for biological screening . The pyrrolo[2,3-d]pyrimidine scaffold is extensively investigated in oncology and antimicrobial research. Its structural similarity to purine bases allows it to interact with a variety of enzymatic targets . Researchers have identified derivatives of this scaffold as potent inhibitors of microtubule polymerization, exhibiting antitumor activity and the ability to modulate P-glycoprotein (Pgp)-mediated multidrug resistance (MDR) in cancer cells . Furthermore, recent advances highlight the significant potential of pyrrolo[2,3-d]pyrimidine derivatives as broad-spectrum antimicrobial agents, addressing the urgent global challenge of antimicrobial resistance (AMR) . This specific amine-functionalized derivative serves as a crucial intermediate for constructing more complex molecules, such as through further functionalization at the 4-amino group, facilitating Structure-Activity Relationship (SAR) studies . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(14)15-8-16-13(11)17/h2-8H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQONGZISGHCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.

Common reagents used in these reactions include bases like triethylamine, catalysts, and solvents such as chloromethane . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a JAK3 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating immune responses . The pathways involved include those related to cytokine signaling and immune cell regulation.

Comparison with Similar Compounds

Similar compounds to 7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine include other pyrrolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biological Activity

7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of Spleen Tyrosine Kinase (Syk). This compound is part of a broader class of pyrrolopyrimidine derivatives known for their therapeutic potential in treating various inflammatory and autoimmune diseases.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-d]pyrimidine core with a sulfonyl group attached to a 4-methylbenzene moiety. The chemical formula is C13H12N4O2SC_{13}H_{12}N_{4}O_{2}S and its structure can be represented as follows:

Structure 7 4 Methylbenzene sulfonyl pyrrolo 2 3 d pyrimidin 4 amine\text{Structure }\text{7 4 Methylbenzene sulfonyl pyrrolo 2 3 d pyrimidin 4 amine}

Research indicates that compounds like this compound act as Syk inhibitors , which play a crucial role in various immune responses. By inhibiting Syk, these compounds can potentially reduce the severity of conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other allergic diseases that involve inappropriate Syk activity .

Inhibition of Syk

The primary biological activity associated with this compound is its ability to inhibit Syk, which is implicated in the signaling pathways of immune cells. This inhibition can lead to decreased activation of pathways involved in inflammation and immune responses.

Table 1: Summary of Biological Activities

ActivityDescription
Syk Inhibition Reduces inflammatory responses and allergic reactions.
Potential Therapeutic Uses Treatment for asthma, COPD, and autoimmune diseases.
Molecular Interactions Interacts with various kinases and immune receptors.

Case Studies and Research Findings

  • Inflammatory Diseases : A study highlighted the effectiveness of pyrrolopyrimidine derivatives in reducing symptoms associated with inflammatory diseases through Syk inhibition . The findings suggest that these compounds could serve as a novel therapeutic approach for managing chronic inflammatory conditions.
  • Allergic Reactions : Another research effort demonstrated that these inhibitors could significantly decrease the activation of mast cells and eosinophils, which are critical players in allergic responses . This indicates potential use in treating allergic rhinitis and asthma.
  • Autoimmune Conditions : The pharmacological modulation of Syk activity has been linked to improvements in conditions mediated by autoimmunity, suggesting that this compound could be beneficial in managing diseases such as rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine, and what key reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis involves a multi-step approach:

  • Step 1 : Cyclization of pyrrolo[2,3-d]pyrimidine precursors under basic conditions (e.g., NaH in DMF) to form the core scaffold.

  • Step 2 : Sulfonylation using 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base .

  • Purification : Reverse-phase HPLC or silica gel chromatography to achieve >95% purity.

  • Yield Optimization : Use of Pd-catalyzed cross-coupling for regioselective functionalization (e.g., Suzuki-Miyaura reactions for aryl substitutions) .

    Reaction Step Conditions Yield Range Reference
    CyclizationNaH/DMF, 80°C60-75%
    SulfonylationEt₃N/DCM, RT85-90%

Q. How is the structural characterization of this compound conducted to confirm molecular identity?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and sulfonyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z calculated for C₁₄H₁₄N₄O₂S: 318.0784) .
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (C=N/C=C) .

Q. What in vitro assays evaluate kinase inhibitory activity?

  • Kinase Inhibition Assays :

  • JAK1 Inhibition : Competitive binding assays using recombinant JAK1 enzyme and ATP-analog probes (IC₅₀ values reported in nM range) .
  • EGFR Inhibition : Cell proliferation assays (e.g., MDA-MB-435 cells) with IC₅₀ values correlated to substituent effects on the pyrrolo ring .
    • Radioligand Binding : For adenosine receptors (A₁/A₃), using [³H]DPCPX or [³H]MRS 1523 to measure Kᵢ values .

Advanced Research Questions

Q. How can computational approaches guide the optimization of target selectivity?

  • 3D-QSAR Modeling : Generates pharmacophore maps to identify critical substituents (e.g., sulfonyl groups enhance hydrophobic interactions with JAK1’s ATP-binding pocket) .
  • Molecular Dynamics (MD) Simulations : Predict binding stability; e.g., pyrrolo[2,3-d]pyrimidin-4-amine derivatives show 2.5 Å RMSD fluctuations in JAK1 over 100 ns simulations .
  • MM-PBSA Calculations : Estimate free energy of binding (ΔG ~ -45 kcal/mol for high-affinity analogs) .

Q. How to resolve biological activity discrepancies across cell lines?

  • Mechanistic Insight : Evaluate P-glycoprotein (Pgp) efflux in resistant cell lines (e.g., SKOV-3/Pgp). Co-administration with verapamil (Pgp inhibitor) restores activity (e.g., IC₅₀ shifts from 278 nM to 38.6 nM) .
  • Experimental Design :

  • Dose-Response Curves : Compare IC₅₀ values in parental vs. multidrug-resistant (MDR) cell lines.
  • Western Blotting : Quantify Pgp expression levels (e.g., using anti-Pgp monoclonal antibodies) .

Q. Which structural modifications impact adenosine receptor binding affinity?

  • Key Modifications :

  • N7 Substitution : Bulky groups (e.g., benzyl) reduce A₁ affinity but enhance A₃ selectivity (Kᵢ = 28 nM for N4-substituted analogs) .

  • Sulfonyl Group : Polar substituents improve solubility but may reduce blood-brain barrier penetration.

    Substituent A₁ Kᵢ (nM) A₃ Kᵢ (nM) Reference
    -H (Parent)1200>10,000
    -CH₂Ph4528

Q. How do scaffold differences (pyrrolo vs. pyrazolo) influence pharmacokinetics?

  • Key Findings :

  • Pyrrolo Scaffold (PrP) : Higher metabolic stability (t₁/₂ = 4.2 h in mouse liver microsomes) due to reduced CYP3A4 oxidation .

  • Pyrazolo Scaffold (PP) : Faster absorption (Tₘₐₓ = 1 h vs. 2 h for PrP) but lower bioavailability (F = 22% vs. 38%) .

    Parameter PrP Analogs PP Analogs
    Plasma t₁/₂ (h)4.22.8
    Cₘₐₓ (µg/mL)12.518.3
    Oral Bioavailability38%22%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.